Benzyl 2-chloroethyl ether
Description
Structure
2D Structure
Properties
IUPAC Name |
2-chloroethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIMXDQREQJWMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279097 | |
| Record name | Benzyl 2-chloroethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17229-17-3 | |
| Record name | 17229-17-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11269 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Benzyl 2-chloroethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 2-Chloroethyl Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | [(2-Chloroethoxy)methyl]benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4L6VSV27H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways of Benzyl 2 Chloroethyl Ether
Established Synthetic Routes for BCEE
The synthesis of Benzyl (B1604629) 2-chloroethyl ether can be accomplished through several well-documented routes. These include the Williamson ether synthesis, the solvolysis of benzyl chlorides with ethylene (B1197577) chlorohydrin, and the alkylation of benzyl alcohol.
Williamson Ether Synthesis in BCEE ProductionThe Williamson ether synthesis is a widely recognized and versatile method for preparing ethers, including BCEE.byjus.comorganic-chemistry.orgThis SN2 reaction involves the nucleophilic displacement of a halide by an alkoxide ion.byjus.commasterorganicchemistry.comFor BCEE production, this typically involves the reaction between benzyl alcohol and a 2-chloroethyl halide.
Reactants and Conditions for Benzyl Alcohol and 2-Chloroethanol (B45725) mediated SynthesisIn this variation of the Williamson synthesis, benzyl alcohol is first deprotonated by a strong base to form the more nucleophilic sodium benzoxide. This alkoxide then attacks 2-chloroethanol, displacing the chloride to form the ether linkage.smolecule.comThe reaction is sensitive to conditions such as the solvent and temperature. For laboratory preparations, bases like potassium hydroxide (B78521) are common, while industrial synthesis may employ phase transfer catalysis.byjus.comThe reaction typically proceeds over 1-8 hours at temperatures ranging from 50-100 °C.byjus.com
Research has shown that the choice of solvent significantly impacts the reaction's efficiency. For instance, using dimethyl sulfoxide (B87167) (DMSO) can lead to substantially higher yields in shorter timeframes compared to other solvents like ethanol. smolecule.com A slight molar excess of 2-chloroethanol is often used to minimize the formation of di-alkylation byproducts. smolecule.com
Table 1: Effect of Solvent on Williamson Ether Synthesis of BCEE
| Solvent | Temperature | Time | Yield |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 80°C | 4 hours | 92% |
| Ethanol | 80°C | 4 hours | 68% |
This table is based on comparative data from research findings. smolecule.com
Solvolysis Reactions in BCEE FormationA more direct approach to synthesizing BCEE and its derivatives involves the solvolysis reaction between benzyl chlorides and ethylene chlorohydrin.cdnsciencepub.comingentaconnect.comcdnsciencepub.comThis method is particularly useful for producing a series of substituted BCEE compounds.cdnsciencepub.comingentaconnect.com
Reaction of Benzyl Chlorides with Ethylene ChlorohydrinThis synthetic route involves heating a substituted benzyl chloride with ethylene chlorohydrin, which acts as both the solvent and the reactant.cdnsciencepub.comThe reaction typically requires heating under reflux for an extended period, often between 24 to 48 hours, to proceed to completion.cdnsciencepub.comDuring the reaction, hydrogen chloride gas is evolved.cdnsciencepub.comThis method has been successfully employed to prepare various benzyl 2-chloroethyl ethers from their corresponding benzyl chlorides.cdnsciencepub.com
Table 2: Synthesis of Substituted Benzyl 2-chloroethyl Ethers via Solvolysis
| Benzyl Chloride Substituent | Yield (%) | Boiling Point (°C at mm Hg) |
|---|---|---|
| p-Chloro | 75 | 145-148 (12) |
| o-Chloro | 70 | 140-143 (12) |
| 2,4-Dichloro | 85 | 175-180 (12) |
| 3,4-Dichloro | 80 | 185-188 (12) |
| p-Nitro | Low | - |
This table presents findings from the solvolysis of various substituted benzyl chlorides with ethylene chlorohydrin. cdnsciencepub.com
Influence of Nuclear Deactivating Substituents on Solvolysis EfficacyThe success of the solvolysis method is heavily dependent on the nature of the substituents on the benzene (B151609) ring of the benzyl chloride.cdnsciencepub.comThe reaction is most effective for benzyl chlorides that possess a partially deactivated nucleus.cdnsciencepub.comingentaconnect.com
Benzyl halides with electron-withdrawing, or deactivating, substituents such as chloro or nitro groups are less prone to polymerization—a significant side reaction under the influence of heat and the acid generated. cdnsciencepub.commasterorganicchemistry.com These deactivating groups reduce the electron density in the benzene ring, stabilizing the molecule and favoring the desired ether formation. cdnsciencepub.commasterorganicchemistry.com
Conversely, benzyl halides with electron-donating, or activating, substituents like alkyl (e.g., methyl) or alkoxyl groups tend to polymerize almost exclusively when heated with ethylene chlorohydrin, making this method unsuitable for their conversion to BCEE derivatives. cdnsciencepub.com For example, attempts to react 2,4-dimethylbenzyl chloride and 3,4-dimethoxybenzyl chloride under these conditions resulted primarily in polymer formation. cdnsciencepub.com One exception noted in research is p-nitrobenzyl chloride, where much of the starting material remained unchanged even after four days of heating, indicating a very slow reaction rate. cdnsciencepub.com
Direct Etherification Approaches for BCEE Synthesis
The synthesis of Benzyl 2-chloroethyl ether (BCEE) can be accomplished through several direct etherification pathways. One of the primary methods is the solvolysis reaction between a suitable benzyl halide and ethylene chlorohydrin. researchgate.netcdnsciencepub.com This approach, often conducted under the influence of heat, directly yields the desired ether and hydrogen chloride. cdnsciencepub.com The reaction typically requires refluxing the benzyl halide with ethylene chlorohydrin for an extended period, ranging from 24 to 48 hours, to achieve completion. cdnsciencepub.com
Another direct approach is the etherification of benzyl alcohol. This can be performed by reacting benzyl alcohol with a chloroethylating agent. For instance, reacting benzyl alcohol with 2-chloroethyl chloride in the presence of a base like sodium hydroxide represents a viable pathway. smolecule.com A similar method involves the reaction of benzyl chloride with the monosodium salt of ethylene glycol, which forms an intermediate benzyl 2-hydroxyethyl ether that is subsequently converted to BCEE. cdnsciencepub.com While effective, this latter method is a two-step process rather than a single, direct etherification. More direct etherification of benzyl alcohol with a chloroethyl ether source is also possible, though it may require specific conditions to optimize the yield of the target product over potential side reactions. smolecule.com
Modern catalytic systems have also been explored for the direct condensation of benzyl alcohols to form ethers. For example, palladium-catalyzed dehydrative etherification of benzyl alcohols in hydrophobic ionic liquids has been shown to produce dibenzyl ethers and can be adapted for the synthesis of unsymmetrical ethers. core.ac.uk
Mechanistic Investigations of BCEE Synthesis
Role of Catalysts and Reaction Conditions in Yield and Selectivity
The yield and selectivity in the synthesis of this compound are critically dependent on the chosen catalysts and reaction conditions. The selection of these parameters is often a strategy to mitigate side reactions, particularly polymerization.
In the direct solvolysis of benzyl chlorides with ethylene chlorohydrin, the reaction is typically driven by heat. cdnsciencepub.com However, the presence of an acid catalyst (hydrogen chloride is generated in situ) can promote undesirable side reactions. cdnsciencepub.com The nature of the substituents on the benzyl chloride plays a significant mechanistic role; deactivating groups, such as chloro or nitro, on the benzene ring decrease the tendency for polymerization and favor the formation of the desired BCEE. cdnsciencepub.com Conversely, activating groups like alkyl or alkoxyl substituents enhance the reactivity of the benzene nucleus, leading to poor yields of the ether. cdnsciencepub.com
For etherifications involving benzyl alcohol, both acidic and basic catalysts are employed. Acid-catalyzed dehydrative etherification can be effective but also promotes the formation of byproducts like dibenzyl ether. researchgate.net For instance, using 12-tungstophosphoric acid (TPA) supported on polyaniline for the reaction of benzyl alcohol at 80°C resulted in high conversion but also formation of dibenzyl ether. researchgate.net
Base-catalyzed reactions, such as the Williamson ether synthesis, offer an alternative mechanistic pathway. smolecule.com In this method, a strong base is used to deprotonate the alcohol, forming a more nucleophilic alkoxide, which then attacks the alkyl halide. This approach can provide high yields by avoiding the strongly acidic conditions that lead to polymerization.
Modern catalytic systems have been developed to enhance selectivity. For example, iron(III) chloride and copper-based catalysts have been used in cross-etherification reactions, demonstrating high selectivity for the unsymmetrical ether product under specific conditions. smolecule.com
Table 1: Influence of Catalytic Systems on Benzyl Ether Synthesis
| Catalyst System | Reactants | Temperature (°C) | Yield (%) | Selectivity (%) | Source |
| Heat (no external catalyst) | Benzyl chlorides with deactivating groups + Ethylene chlorohydrin | Reflux | Moderate to Good | Good | cdnsciencepub.com |
| Pd(CH₃CN)₂Cl₂ in [BMIm]PF₆ | 4-Methoxybenzyl alcohol | 135 | 57 | Not specified | core.ac.uk |
| TPA on Polyaniline | Benzyl alcohol + Anisole | 80 | 96 | 100 (for benzylated anisole) | researchgate.net |
| FeCl₃·6H₂O in PC | Not specified | 100 | 91 | 95 | smolecule.com |
Side Reaction Analysis in BCEE Synthetic Processes
The synthesis of BCEE is often accompanied by the formation of unwanted byproducts, which arise from competing reaction pathways. The nature and extent of these side reactions are highly dependent on the starting materials, catalysts, and conditions employed.
A common side reaction in acid-catalyzed etherifications of benzyl alcohol is self-condensation to form dibenzyl ether. researchgate.net This occurs through the dehydration of two molecules of benzyl alcohol. The use of a large excess of the other reactant (e.g., ethylene chlorohydrin) can help to minimize this competing reaction. In reactions starting with benzyl halides, the formation of diphenylmethane-type compounds can also occur as a byproduct, particularly under Friedel-Crafts conditions where the benzyl cation can alkylate another benzene ring. researchgate.netitu.edu.tr
The most significant side reaction during the synthesis of BCEE from benzyl halides, especially under thermal and acid-catalyzed conditions, is polymerization. cdnsciencepub.com Benzyl halides are known to be susceptible to polymerization, a reaction that competes directly with the desired etherification. cdnsciencepub.com
This tendency is mechanistically linked to the reactivity of the benzene nucleus. cdnsciencepub.com The reaction proceeds via a carbocationic mechanism, similar to a Friedel-Crafts alkylation, where a benzylic carbocation is formed and then reacts with the aromatic ring of another molecule. itu.edu.tr The presence of activating substituents (e.g., alkyl, methoxy) on the benzene ring stabilizes the carbocation intermediate and activates the ring towards electrophilic attack, thereby promoting rapid polymerization and yielding polymeric materials almost exclusively. cdnsciencepub.comitu.edu.tr In contrast, benzyl halides with deactivating substituents (e.g., chloro, nitro) are less prone to this side reaction, allowing the intended solvolysis with ethylene chlorohydrin to proceed with better yields. cdnsciencepub.com The acid generated during the reaction (HCl) can further catalyze this polymerization, creating a challenging environment for selectively synthesizing the desired ether. cdnsciencepub.com
Nucleophilic Substitution Reactions of the Chlorine Atom in BCEE
The presence of a primary chlorine atom in this compound makes it a substrate for nucleophilic substitution reactions. smolecule.com These reactions typically proceed via an SN2 mechanism, where a nucleophile attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. sinica.edu.tw
Reactions with Alcohols and Amines
BCEE readily undergoes nucleophilic substitution with various nucleophiles, including alcohols and amines. smolecule.com In these reactions, the lone pair of electrons on the oxygen of an alcohol or the nitrogen of an amine attacks the electrophilic carbon atom attached to the chlorine. This results in the formation of a new carbon-oxygen or carbon-nitrogen bond, respectively, yielding more complex ethers or N-substituted amines. This transformation is a key method for introducing the benzyloxyethyl moiety into other molecules. The general scheme for these reactions is as follows:
With Alcohols (R'-OH): C₆H₅CH₂OCH₂CH₂Cl + R'-OH → C₆H₅CH₂OCH₂CH₂OR' + HCl
With Amines (R'-NH₂): C₆H₅CH₂OCH₂CH₂Cl + R'-NH₂ → C₆H₅CH₂OCH₂CH₂NHR' + HCl
These reactions are foundational in synthetic chemistry for building larger molecular architectures from simpler precursors.
Formation of Corresponding Alkoxides via Reaction with Alcoholic Potassium
When this compound is treated with alcoholic potassium (typically potassium hydroxide dissolved in an alcohol like ethanol), it can undergo competing substitution and elimination reactions. smolecule.com The "alcoholic potassium" provides a strong base and a nucleophile in the form of the alkoxide ion (e.g., ethoxide, C₂H₅O⁻).
Substitution (SN2): The alkoxide ion from the solvent can act as a nucleophile, displacing the chloride ion to form a new ether. For example, using ethanolic potassium hydroxide would yield benzyl 2-ethoxyethyl ether.
Elimination (E2): The alkoxide can also act as a strong base, abstracting a proton from the carbon atom adjacent to the chlorine-bearing carbon. This results in the formation of a double bond, yielding benzyl vinyl ether and eliminating HCl.
The term "formation of corresponding alkoxides" mentioned in some literature refers to the role of the alkoxide generated from the alcohol solvent in facilitating the reaction. smolecule.com
Solvolysis Reactions of BCEE
Solvolysis refers to a nucleophilic substitution or elimination reaction where the solvent molecules act as the nucleophile.
Interaction with Benzyl Chlorides and Ethylene Chlorohydrin
The solvolysis reaction between benzyl chlorides and ethylene chlorohydrin is a primary and direct method for the synthesis of this compound itself. smolecule.comcdnsciencepub.comingentaconnect.com In this process, ethylene chlorohydrin serves as both the reactant and the solvent. The hydroxyl group of ethylene chlorohydrin acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl chloride, leading to the formation of the ether bond and the elimination of hydrogen chloride (HCl).
The efficiency of this synthesis is highly dependent on the substituents present on the aromatic ring of the benzyl chloride. Electron-withdrawing groups, such as nitro or chloro groups, deactivate the ring towards side reactions like Friedel-Crafts alkylation, thus improving the yield of the desired ether. Conversely, electron-donating groups (e.g., alkyl, methoxy) activate the ring, promoting polymerization and leading to significantly lower yields.
| Benzyl Chloride Substituent | Reaction Time (hr) | Yield (%) | Notes |
|---|---|---|---|
| 2-Chloro | 24 | 78 | Minimal polymerization |
| 4-Nitro | 96 | 42 | Incomplete conversion |
| 3,4-Dichloro | 36 | 65 | Moderate side products |
| 2,4-Dimethyl | 48 | <5 | Extensive polymerization |
| 3-Methoxy | 48 | <10 | Unstable product |
Table 1: Performance of variously substituted benzyl chlorides in solvolysis reactions with ethylene chlorohydrin, adapted from research findings.
BCEE as an Alkylating Agent in Organic Transformations
This compound is utilized as an alkylating agent to introduce the benzyloxyethyl group (C₆H₅CH₂OCH₂CH₂–) onto various nucleophilic substrates. ca.gov Its effectiveness is often compared with other chloroalkyl ethers.
Comparison of Alkylation Efficiency and Selectivity with Related Compounds (e.g., Benzyl Chloromethyl Ether)
A relevant compound for comparison is Benzyl chloromethyl ether (BCME, C₆H₅CH₂OCH₂Cl). BCME is also an alkylating agent but exhibits different reactivity compared to BCEE. orgsyn.org
The key difference lies in the position of the chlorine atom relative to the ether oxygen.
BCME is an α-chloroether: The chlorine is on the carbon atom immediately adjacent to the ether oxygen. This proximity allows for resonance stabilization of the transition state during nucleophilic substitution, as the oxygen atom can donate electron density to the developing positive charge on the carbon. This makes BCME a highly reactive and powerful alkylating agent. epa.gov
BCEE is a β-chloroether: The chlorine is on the second carbon from the ether oxygen. This separation prevents direct resonance stabilization from the ether oxygen, making BCEE less reactive than BCME.
This difference in reactivity translates to variations in efficiency and selectivity. While BCME's high reactivity leads to greater alkylation efficiency, the lower reactivity of BCEE can be advantageous in reactions requiring higher selectivity, as it may help to avoid unwanted side reactions.
| Feature | This compound (BCEE) | Benzyl chloromethyl ether (BCME) |
|---|---|---|
| Structure Type | β-chloroether | α-chloroether |
| Reactivity | Moderate | High / Powerful alkylating agent orgsyn.org |
| Alkylation Efficiency | Reduced due to longer ethyl spacer | High |
| Selectivity | Improved in certain reactions | Lower due to high reactivity |
| Stabilization | Inductive effect | Resonance stabilization of transition state epa.gov |
Table 2: Comparative features of this compound and Benzyl chloromethyl ether as alkylating agents. orgsyn.orgepa.gov
Application in the Introduction of Hydroxyl Groups
Benzyl ethers are commonly employed as protecting groups for hydroxyl functionalities in multi-step organic syntheses. The benzyl group can be introduced to mask a hydroxyl group and can be subsequently removed under specific conditions to regenerate the alcohol. This compound can be used to introduce the 2-(benzyloxy)ethyl group onto a substrate. The primary application in this context is the introduction of a hydroxyethyl (B10761427) group (-CH₂CH₂OH) upon cleavage of the benzyl ether.
Alkylation Step: A nucleophile (Nu⁻) is alkylated with this compound. Nu⁻ + BnO-CH₂CH₂-Cl → Nu-CH₂CH₂-OBn
Deprotection Step: The resulting benzyl ether is cleaved, typically via hydrogenolysis, to unmask the hydroxyl group. Nu-CH₂CH₂-OBn → Nu-CH₂CH₂-OH + Toluene (B28343)
This two-step sequence effectively allows for the introduction of a 2-hydroxyethyl moiety onto a variety of nucleophiles.
Alkylation of Ketone Derivatives and Enamines
The alkylation of ketones at the α-carbon is a fundamental carbon-carbon bond-forming reaction. This is typically achieved by converting the ketone into a more nucleophilic enolate or enamine intermediate, which then reacts with an alkyl halide. libretexts.org182.160.97 Enamines, formed from the reaction of a ketone or aldehyde with a secondary amine, are particularly useful as they are neutral and can prevent over-alkylation issues sometimes seen with enolates. libretexts.orgmasterorganicchemistry.com The general process involves the formation of the enamine, its SN2 reaction with an alkylating agent, and subsequent hydrolysis to return the α-alkylated ketone. libretexts.org
While the related compound, benzyl chloromethyl ether (BOM-Cl), is widely documented as an effective alkylating agent for ketone derivatives and enamines, orgsyn.org specific, detailed research findings on the use of this compound for this purpose are not extensively reported in the surveyed literature. The reactivity of the chloroethyl group compared to the chloromethyl group influences the reaction scope and conditions.
Alkylation of Ester Enolates
Similar to ketones, esters can be alkylated at the α-position via their enolate form. The formation of an ester enolate requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to prevent side reactions like Claisen condensation. masterorganicchemistry.com Once formed, the ester enolate acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a new C-C bond. libretexts.org
This method is a cornerstone of organic synthesis for constructing complex carbon skeletons. fiveable.me The alkylation of ester enolates, particularly those generated with LDA, has been reported using benzyl chloromethyl ether. orgsyn.org However, specific examples detailing the alkylation of ester enolates with this compound are not prevalent in the examined scientific literature.
Alkylation with Phosphorus Compounds
Organophosphorus compounds can act as nucleophiles in alkylation reactions. For instance, phosphines, phosphites, and other phosphorus-centered anions can react with alkyl halides to form phosphonium (B103445) salts or add phosphorus-containing functional groups to a molecule. Several alkylations using phosphorus compounds as nucleophiles have been reported with benzyl chloromethyl ether. orgsyn.org These reactions are valuable for the synthesis of reagents like Wittig reagents or for creating various organophosphorus compounds. epa.gov Patents describe the synthesis of complex organophosphorus compounds that contain N,N-bis-(2-chloroethyl) moieties, highlighting the reactivity of the chloroethyl group in different contexts. google.com However, direct alkylation of phosphorus compounds specifically using this compound as the electrophile is not a widely documented transformation in the available literature.
Ether Cleavage and Related Reactions
Methods for Benzyl Ether Cleavage Relevant to BCEE Derivatives
Several methods are available for cleaving benzyl ethers, including treatment with strong acids, oxidation, or the use of Lewis acids. organic-chemistry.org For derivatives of BCEE, the key challenge is to achieve selective cleavage of the benzyl ether without affecting the alkyl chloride functionality or other sensitive parts of the molecule. Lewis acids such as boron trichloride (B1173362) (BCl₃) are known to cleave benzyl ethers, often with high selectivity. organic-chemistry.orgatlanchimpharma.com
Palladium-Catalyzed Hydrogenation
The most common and generally mildest method for benzyl ether deprotection is catalytic hydrogenolysis. youtube.comyoutube.com This reaction typically involves treating the benzyl ether with hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). youtube.com The reaction proceeds via cleavage of the carbon-oxygen bond at the benzylic position, yielding the corresponding alcohol and toluene as a byproduct. youtube.com
A significant consideration for derivatives of this compound is the potential for the catalyst to also reduce the carbon-chlorine bond (hydrodechlorination). However, studies have shown that selective hydrogenolysis of a benzyl ether in the presence of a chloro group is achievable. nacatsoc.orgresearchgate.net The selectivity can be influenced by the choice of catalyst, solvent, and the addition of inhibitors. For instance, the addition of chloride salts to the reaction mixture has been shown to provide excellent selectivity for debenzylation over dehalogenation. atlanchimpharma.comresearchgate.net
The table below summarizes findings from a study on the selective hydrogenolysis of a benzyl ether in the presence of an aromatic chloride, which provides insight into the conditions relevant for cleaving BCEE derivatives.
| Catalyst | Conditions | Observation | Selectivity for Debenzylation | Reference |
| 5% Pd/C (edge coated, unreduced) | 45 psig H₂, 25°C, Ethyl Acetate (B1210297) | Highest activity among tested Pd/C catalysts. | >99% with proper condition control. | nacatsoc.org |
| 5% Pd/C (edge coated, reduced) | 45 psig H₂, 25°C, Ethyl Acetate | Moderate activity. | >99% with proper condition control. | nacatsoc.org |
| 5% Pd/C (uniform, reduced) | 45 psig H₂, 25°C, Ethyl Acetate | Lowest activity among tested Pd/C catalysts. | >99% with proper condition control. | nacatsoc.org |
| Pd/C with added Tetrabutylammonium chloride (TBAC) | H₂ or transfer hydrogenolysis | Addition of chloride salt provides excellent selectivity. | High | atlanchimpharma.comresearchgate.net |
These findings indicate that with careful selection of the catalyst and reaction conditions, palladium-catalyzed hydrogenation is a viable and selective method for the deprotection of alcohols that have been functionalized using this compound. nacatsoc.org
Reactivity and Reaction Mechanisms of Benzyl 2 Chloroethyl Ether
Reactivity of the Benzyl (B1604629) Ether Group
The cleavage of the benzyl ether linkage in compounds such as Benzyl 2-chloroethyl ether is a pivotal reaction in organic synthesis, often employed in deprotection strategies. The stability of the benzyl group allows it to be retained through many reaction steps, yet it can be removed under specific conditions. The primary methods for this cleavage involve acid catalysis, oxidation, or, in the case of substituted benzyl ethers, selective reagents that exploit the electronic properties of the aromatic ring.
The ether bond in this compound can be broken under strong acidic conditions. This reaction typically proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). The subsequent cleavage can occur through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether and the reaction conditions. libretexts.org
For this compound, the presence of the benzyl group, which can stabilize a positive charge, favors an S(_N)1 pathway. libretexts.org The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydroiodic acid (HI). libretexts.org This is followed by the departure of the 2-chloroethanol (B45725) leaving group, generating a relatively stable benzyl carbocation. Finally, the carbocation is attacked by a nucleophile present in the reaction mixture (e.g., a halide ion or water) to yield the final product.
For instance, heating this compound with concentrated sulfuric acid promotes cleavage through this carbocation intermediate. Similarly, reaction with strong hydrohalic acids like HBr or HI leads to the formation of a benzyl halide and 2-chloroethanol. libretexts.org If an excess of the acid is used, the initially formed 2-chloroethanol can be further converted into the corresponding 1,2-dihaloethane. libretexts.org
Reaction Scheme: Acid-Catalyzed Cleavage of this compound
C₆H₅CH₂OCH₂CH₂Cl + HX → C₆H₅CH₂X + HOCH₂CH₂Cl
(Where HX = HBr, HI)
| Reactant | Reagent(s) | Mechanism | Products |
| This compound | Conc. H₂SO₄, heat | S(_N)1-like (via carbocation) | Benzyl alcohol/sulfate, 2-chloroethanol |
| Benzyl ether (general) | HI or HBr | S(_N)1 | Benzyl halide, Alcohol |
Benzyl ethers can be directly oxidized to form benzoate (B1203000) esters, a transformation that offers an alternative to acidic or hydrogenolytic cleavage methods. organic-chemistry.orgsiu.edu This approach is valuable as it converts the protecting group into a different, often readily removable, ester functionality. siu.edu Various oxidizing agents can accomplish this, often involving the initial oxidation at the benzylic C-H bond.
One method employs hypervalent iodine reagents, such as a modified, water-soluble o-iodoxybenzoic acid (mIBX). siu.edu The proposed mechanism for the direct oxidation to a benzoate ester involves a hydrogen atom abstraction from the benzylic carbon, followed by a single electron transfer (SET) process. siu.edu This generates a radical intermediate that is further oxidized to the ester. siu.edu
Another efficient system for this transformation is the use of a cuprous oxide/carbon nitride (Cu₂O/C₃N₄) composite as a catalyst with tert-butyl hydroperoxide (TBHP) and molecular oxygen as co-oxidants. nih.gov This catalytic system selectively oxidizes a variety of benzyl ethers to their corresponding benzoates in good to excellent yields at room temperature. nih.gov Mechanistic studies suggest that oxygen from the air acts as a co-oxidant with TBHP. nih.govresearchgate.net
Other reagents, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, can also effect the oxidative cleavage of benzylic ethers. researchgate.net This reaction proceeds at room temperature and initially yields an aromatic aldehyde and an alcohol. researchgate.net If the alcohol product is primary or secondary, it can be further oxidized by the same reagent to a carboxylic acid or ketone, respectively. researchgate.net
| Reagent System | Substrate | Product | Key Features |
| mIBX | Benzyl ethers | Benzoate esters | Involves SET mechanism. siu.edu |
| Cu₂O/C₃N₄, TBHP, O₂ | Benzyl ethers | Benzoate esters | Catalytic, proceeds at room temperature. nih.gov |
| 4-acetamido-TEMPO salt | Benzylic ethers | Aromatic aldehyde, Alcohol | Mild conditions; alcohol can be further oxidized. researchgate.net |
The introduction of electron-donating substituents onto the aromatic ring of the benzyl ether significantly alters its reactivity, enabling more selective cleavage methods. The p-methoxybenzyl (PMB) ether is a prominent example, widely used as a protecting group for alcohols due to its unique deprotection conditions. total-synthesis.com
PMB ethers can be cleaved under mildly oxidative conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). total-synthesis.comchem-station.com The reaction is highly selective for PMB ethers over unsubstituted benzyl ethers or other protecting groups like TBS, MOM, or acetyl groups. total-synthesis.comthieme-connect.de This selectivity arises from the electron-donating p-methoxy group, which stabilizes the cationic intermediates formed during the reaction, making the PMB ether much more susceptible to oxidation by DDQ. organic-chemistry.orgtotal-synthesis.com
The mechanism is believed to initiate with a single electron transfer (SET) from the electron-rich PMB ether to DDQ, forming a charge-transfer complex. total-synthesis.com This is followed by the collapse of this complex to generate a benzylic carbocation and the reduced DDQ hydroquinone. total-synthesis.com In the presence of water, the carbocation is trapped to form a hemiacetal, which then decomposes to the deprotected alcohol and p-methoxybenzaldehyde. chem-station.com
The rate of cleavage can be modulated by the electronic nature of the substituents on the benzene (B151609) ring. Ethers with more electron-donating groups, such as 3,4-dimethoxybenzyl (DMB), can be cleaved even more readily than PMB ethers, allowing for orthogonal deprotection strategies in complex syntheses. chem-station.comrsc.org
| Protecting Group | Reagent | Mechanism | Products | Selectivity |
| p-Methoxybenzyl (PMB) | DDQ, CH₂Cl₂/H₂O | Oxidative (SET) | Alcohol, p-methoxybenzaldehyde | High over Bn, TBS, Ac, etc. total-synthesis.comthieme-connect.de |
| Benzyl (Bn) | DDQ | Oxidative (SET) | Alcohol, Benzaldehyde | Much slower than PMB. organic-chemistry.org |
| 3,4-Dimethoxybenzyl (DMB) | DDQ, CH₂Cl₂/H₂O | Oxidative (SET) | Alcohol, 3,4-dimethoxybenzaldehyde | Faster than PMB. chem-station.com |
Biological Activities and Mechanistic Interactions of Benzyl 2 Chloroethyl Ether
Research into Potential Biological Activities of BCEE
Scientific research has primarily investigated Benzyl (B1604629) 2-chloroethyl ether not as a final bioactive agent itself, but as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. nih.gov Its utility stems from its chemical structure, which features a benzyl group and a reactive 2-chloroethyl moiety. This combination allows for its incorporation into larger molecular frameworks to create novel compounds that are then screened for various biological activities. nih.gov The interest in BCEE within medicinal chemistry is largely due to its role as a precursor for molecules with potential biological effects. nih.gov
BCEE as a Precursor for Biologically Active Molecules
The chemical reactivity of Benzyl 2-chloroethyl ether makes it a valuable precursor in the synthesis of a variety of molecules with potential biological activities. nih.gov Its bifunctional nature, possessing both a benzyl protecting group and a reactive chloroethyl group, allows for strategic chemical modifications in multi-step syntheses.
Synthesis of Potential Antitumor Agents
This compound has been utilized as a starting material in the synthesis of compounds with potential antitumor properties. Specifically, it is used in the formation of 2,6-diphenylpyrazine (B1267240) derivatives. These resulting derivatives have demonstrated cytotoxic properties in research settings, indicating a potential for further investigation as anticancer agents.
Precursors for Anti-HIV Drug Synthesis (e.g., 1-benzyloxymethyl-5-ethyluracil derivatives)
While direct synthesis of anti-HIV drugs using this compound is not prominently documented, a closely related compound, benzyl chloromethyl ether, has been employed in the preparation of 1-benzyloxymethyl-5-ethyluracil derivatives. These derivatives have shown activity against the Human Immunodeficiency Virus (HIV). The structural similarity between this compound and benzyl chloromethyl ether, particularly the presence of the benzyl ether moiety, suggests the potential for BCEE to be explored in the synthesis of analogous antiviral compounds. Research has also been conducted on the anti-HIV-1 activity of various other benzyl ether derivatives. nih.govnih.govjst.go.jpbrieflands.comresearchgate.net
Interaction Studies with Biological Systems
The interaction of this compound with biological systems is primarily dictated by the reactivity of its 2-chloroethyl group.
Reactivity with Biological Nucleophiles
The 2-chloroethyl group present in this compound is a known alkylating agent. unomaha.eduscispace.com This functional group can react with nucleophilic sites present in biological macromolecules such as DNA and proteins. nih.govrsc.orgwho.int The chlorine atom acts as a leaving group, allowing the ethyl moiety to form a covalent bond with electron-rich atoms in biological molecules. This reactivity is the basis for the potential biological effects and toxicity of compounds containing a 2-chloroethyl group. The most reactive nucleophilic sites in DNA for alkylating agents are generally the nitrogen atoms of the purine (B94841) bases. unomaha.edu
Covalent Adduct Formation with Tissue Proteins by Related Compounds
Studies on compounds structurally related to this compound have demonstrated their capacity to form covalent adducts with tissue proteins. For instance, bis(2-chloroethyl)ether, which is structurally analogous to BCEE but lacks the benzyl group, has been shown to bind covalently to liver proteins in animal studies. nih.govwho.int This binding is a result of the alkylating nature of the 2-chloroethyl groups. The formation of such protein adducts can potentially alter the structure and function of the proteins, which is a key mechanism of toxicity for alkylating agents. nih.govresearchgate.net
Biodegradation in Aqueous Environments
Bacterial Strains Capable of BCEE Degradation
Microbial degradation is a key process in the natural attenuation of BCEE in contaminated environments. cdc.govnih.govcdc.gov Several bacterial strains have been isolated and identified for their ability to break down this compound through distinct enzymatic pathways.
Xanthobacter sp. strain ENV481, isolated from a Superfund site, can utilize BCEE as its sole source of carbon and energy. nih.govnih.govasm.org This strain employs a pathway initiated by sequential dehalogenation reactions. nih.govnih.govasm.org The degradation process is independent of oxygen, suggesting the involvement of hydrolytic dehalogenases rather than oxygenases for the initial steps. nih.govnih.gov Strain ENV481 degrades BCEE at a rate of approximately 2.4 ± 0.06 mM per hour per gram of dry weight. nih.gov The degradation leads to the stoichiometric formation of 2-(2-chloroethoxy)ethanol (B196239) (2CEE) and chloride ions. nih.gov The strain can then further dehalogenate 2CEE to form diethylene glycol (DEG). nih.govnih.govasm.org Subsequent catabolism of DEG produces 2-hydroxyethoxyacetic acid (2HEAA). nih.govnih.govasm.org The ability of strain ENV481 to grow on BCEE and its intermediate products highlights its potential role in the bioremediation of contaminated sites. nih.govresearchgate.net
In contrast to the dehalogenation pathway of Xanthobacter, Pseudonocardia sp. strain ENV478 degrades BCEE via a cometabolic process. nih.govnih.gov This bacterium cannot use BCEE as a sole carbon source; instead, it degrades the compound after being grown on other substrates like tetrahydrofuran (B95107) (THF) or propane. nih.govnih.govasm.org The degradation mechanism is facilitated by a monooxygenase enzyme, which mediates an O-dealkylation reaction. nih.govnih.govasm.org This process involves the oxidative cleavage of the ether bond. nih.gov Following growth on THF, strain ENV478 degrades BCEE at a rate of 12 mg/h/g Total Suspended Solids (TSS), a rate that increases approximately threefold to 32 mg/h/g TSS after growth on propane. nih.gov This pathway leads to the formation of 2-chloroethanol (B45725) and 2-chloroacetic acid. asm.org However, strain ENV478 does not readily degrade the resulting 2-chloroacetic acid, causing it to accumulate in culture. nih.govasm.org
Strains of the genus Rhodococcus are also known to be involved in the degradation of ether compounds, often through an O-dealkylation mechanism. asm.org For instance, Rhodococcus sp. strain DEE5151 has demonstrated the ability to cleave a broad range of ethers by initiating oxidation at the carbon atom adjacent to the ether oxygen. asm.org This O-dealkylase activity is a common mechanism for ether bond scission in these bacteria. asm.org While specific studies on BCEE degradation by strain DEE5151 are not detailed, the mechanism has been suggested for other Rhodococcus strains degrading chlorinated ethers. asm.org For example, Rhodococcus sp. strain DTB has been shown to metabolize a related compound, bis-(1-chloro-2-propyl) ether, via the scission of the ether bond, indicating a similar enzymatic capability within the genus. nih.gov
Identification of Degradation Products and Reaction Pathways
The biodegradation of BCEE by different microbial strains results in a variety of intermediate and final products. The specific pathway employed by the microorganism dictates the nature of these metabolites.
Degradation Pathway of Xanthobacter sp. strain ENV481:
BCEE is first dehalogenated to 2-(2-chloroethoxy)ethanol (2CEE) . nih.govnih.gov
2CEE undergoes a second dehalogenation to form diethylene glycol (DEG) . nih.govnih.gov
DEG is then oxidized to 2-hydroxyethoxyacetic acid (2HEAA) before the ether bond is cleaved. nih.govnih.gov
Degradation Pathway of Pseudonocardia sp. strain ENV478:
BCEE is cleaved through an O-dealkylation reaction. nih.govnih.gov
This yields intermediates such as 2-chloroethanol and likely an unstable hemiacetal that breaks down. asm.org
Further oxidation leads to the accumulation of 2-chloroacetic acid . nih.govasm.org
The following table summarizes the key degradation products identified from these pathways.
| Degradation Product | Generating Strain(s) | Pathway |
| 2-(2-chloroethoxy)ethanol | Xanthobacter sp. strain ENV481 | Sequential Dehalogenation |
| Diethylene glycol | Xanthobacter sp. strain ENV481 | Sequential Dehalogenation |
| 2-Hydroxyethoxyacetic acid | Xanthobacter sp. strain ENV481 | Sequential Dehalogenation |
| 2-Chloroethanol | Pseudonocardia sp. strain ENV478 | Monooxygenase-Mediated O-Dealkylation |
| 2-Chloroacetic acid | Pseudonocardia sp. strain ENV478 | Monooxygenase-Mediated O-Dealkylation |
Role of Dehalogenase Reactions in Degradation
Dehalogenase reactions are crucial for the detoxification and degradation of chlorinated compounds like BCEE. These enzymes catalyze the cleavage of carbon-halogen bonds, which is often the initial and rate-limiting step in the degradation pathway. bohrium.com
In the case of Xanthobacter sp. strain ENV481, sequential dehalogenation is the primary mechanism for BCEE breakdown. nih.govnih.gov This process removes the chlorine atoms from the molecule, making the resulting intermediates, 2CEE and DEG, less toxic and more amenable to further metabolism. nih.gov The fact that this process occurs without oxygen suggests the action of a hydrolytic dehalogenase. nih.govnih.gov The isolation of strain ENV481 from a BCEE-contaminated site suggests that dehalogenation may be a significant natural process controlling the environmental fate of BCEE. nih.gov The presence of dehalogenase activity is a key factor that allows this organism to use the highly chlorinated BCEE molecule as a growth substrate. asm.org
Degradation in Soil Environments
The fate of BCEE in soil is influenced by both abiotic and biotic factors. BCEE does not adsorb strongly to soil particles, particularly in sandy soils with low organic content, which allows it to be mobile and potentially leach into groundwater. nih.govcdc.govcdc.gov Volatilization from dry soil surfaces can also occur. canada.ca
Biodegradation is considered an important process for the breakdown of BCEE in soil. cdc.govcdc.gov Laboratory studies have demonstrated that soil microbes can adapt to and degrade BCEE. In one soil column study, BCEE was significantly degraded over 97 days, with an initial half-life of 16.7 days. cdc.govcanada.ca After an acclimation period of 48 days, the degradation rate increased, and the half-life shortened to 8.0 days, suggesting an adaptation of the soil microbial community. cdc.gov However, other studies have shown that under certain conditions, significant transformation of BCEE may not occur over shorter periods, indicating that factors like microbial population density, nutrient availability, and soil conditions play a critical role. cdc.gov
Lack of Specific Research Data on the Environmental Fate of this compound
Despite a comprehensive search for scientific literature, detailed research findings specifically addressing the transformation of this compound in soil columns and the associated microbial acclimation could not be located.
The majority of available environmental fate and degradation studies focus on a structurally different, though related, compound, Bis(2-chloroethyl) ether (BCEE). While information on BCEE is more readily available, its chemical properties and environmental behavior are not directly transferable to this compound due to the presence of the benzyl group in the latter.
General principles of microbial degradation of aromatic compounds and ethers exist within the scientific literature. This body of research indicates that the biodegradation of such compounds is possible and is influenced by factors including the microbial communities present, soil conditions, and the chemical structure of the compound itself. However, specific studies detailing the degradation pathways, transformation rates, and microbial adaptation to this compound in a soil environment are not present in the currently accessible body of research.
One available study on Benzyl 2-chloroethyl ethers centered on their chemical synthesis, providing no data on their environmental persistence or biological degradation. Without specific experimental data from soil column studies or microbial acclimation experiments for this compound, it is not possible to provide a scientifically accurate and detailed account as requested.
Therefore, the following section on the environmental fate and degradation of this compound cannot be completed at this time due to the absence of specific research data.
Environmental Fate and Degradation of Benzyl 2 Chloroethyl Ether
Transformation in Soil
Data not available in the reviewed scientific literature.
Analytical Chemistry Methodologies for Benzyl 2 Chloroethyl Ether
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for elucidating the structural features of Benzyl (B1604629) 2-chloroethyl ether. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal details about their atomic composition and bonding arrangements.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of Benzyl 2-chloroethyl ether. It provides detailed information about the carbon-hydrogen framework of the molecule.
¹³C NMR Spectroscopy : In ¹³C NMR, the chemical shifts of the carbon atoms provide insight into their local electronic environments. The spectrum for this compound shows distinct signals corresponding to each unique carbon atom in the benzyl and chloroethyl groups. Data for the ¹³C NMR spectrum has been recorded by sources such as the Aldrich Chemical Company, Inc. nih.gov.
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns upon ionization. The exact mass of this compound is 170.049850 Da chemsrc.com. Analysis by the NIST Mass Spectrometry Data Center reveals a fragmentation pattern with a total of 58 peaks nih.gov.
The most significant peaks in the mass spectrum are summarized in the table below.
| Feature | m/z Value |
| Top Peak | 91 |
| 2nd Highest Peak | 92 |
| 3rd Highest Peak | 65 |
Table 1: Key Mass Spectrometry Peaks for this compound. nih.gov
The base peak at m/z = 91 is characteristic of the tropylium (B1234903) ion (C₇H₇⁺), which is a common and stable fragment formed by the cleavage and rearrangement of benzyl-containing compounds. This fragmentation is a key indicator of the presence of the benzyl group in the molecule's structure.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a characteristic fingerprint of the functional groups present. For this compound, the IR spectrum shows absorption bands corresponding to the vibrations of the C-O ether linkage, the C-Cl bond, and the aromatic C-H and C=C bonds of the benzene (B151609) ring nih.gov. A patent for a related synthesis notes the presence of a strong C-Cl peak in the infrared spectrum of bis(2-chloroethyl) ether around 752 cm⁻¹ google.com.
Raman spectroscopy is a complementary vibrational spectroscopy technique to IR. It detects the inelastic scattering of monochromatic light. Information on the Raman spectrum of this compound is available and contributes to the comprehensive structural characterization of the compound nih.gov.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from complex mixtures and for quantifying its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier method for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound, particularly for trace analysis nih.gov. In this technique, the compound is first vaporized and separated from other components in a mixture based on its passage through a GC column. The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and detected.
The retention time in the gas chromatograph provides one level of identification, while the mass spectrum offers a highly specific fingerprint for confirmation. The purity of commercial this compound is often assessed using gas chromatography, with purities of ≥98.0% being reported fishersci.comcymitquimica.com. The NIST Mass Spectrometry Data Center has cataloged the GC-MS data for this compound, confirming its utility in analytical settings nih.gov.
High-Performance Liquid Chromatography (HPLC) with UV Detection for BCEE and Derivatives
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a primary technique for the analysis of this compound. The efficacy of this method is rooted in the presence of the benzyl group within the BCEE molecule, which acts as a chromophore, absorbing UV radiation. This characteristic allows for direct detection and quantification.
While specific, detailed methods for this compound are not extensively published, the analytical approach is similar to that of related compounds like benzyl chloride. The separation is typically achieved on a reversed-phase column, such as a C18, which separates compounds based on their hydrophobicity. An aqueous-organic mobile phase, commonly a mixture of water with acetonitrile (B52724) or methanol, is used to elute the analyte from the column. Detection is performed at a wavelength where the benzyl chromophore exhibits significant absorbance, often around 220 nm. A published method for the related compound, benzyl chloride, specifies a C18 column with a mobile phase of 10mM ammonium (B1175870) acetate (B1210297) (pH 5.5) and a flow rate of 0.8 ml/min, with UV detection at 220 nm . Commercial suppliers also indicate that HPLC is a standard method for determining the purity of this compound .
For trace-level analysis or when dealing with complex matrices, the inherent UV absorbance of BCEE may be insufficient for sensitive detection. In such cases, the analytical focus shifts to derivatization techniques to enhance the signal, as detailed in section 6.3.
Table 1: Illustrative HPLC-UV Conditions for Compounds Structurally Related to BCEE
| Parameter | Condition | Analyte Example | Reference |
|---|---|---|---|
| Column | Waters X Bridge C18 (250 x 4.6mm, 3.5µm) | Benzyl chloride | |
| Mobile Phase | 10mM Ammonium acetate (pH 5.5) | Benzyl chloride | |
| Flow Rate | 0.8 mL/min | Benzyl chloride | |
| Detection Wavelength | 220 nm | Benzyl chloride | |
| Column Temperature | 25°C | Benzyl chloride |
Ion Chromatography for Chloride and Other Degradation Products
The degradation of chlorinated organic compounds like this compound often involves the cleavage of the carbon-chlorine bond, leading to the release of chloride ions (Cl⁻) into the surrounding matrix. Ion chromatography (IC) is a highly selective and sensitive method for the quantification of inorganic anions, making it an ideal technique for monitoring the degradation kinetics of BCEE by measuring the formation of chloride.
In this method, an aqueous sample is injected into the IC system, where it passes through an anion-exchange column. The stationary phase of this column is a resin with fixed positive charges, which retains anionic species like chloride. Elution is achieved by pumping a solution containing a competing anion, such as carbonate or hydroxide (B78521), through the column. The separated anions are then passed through a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions. Detection is typically accomplished using a conductivity detector.
Studies on the degradation of the structurally similar compound bis(2-chloroethyl) ether (BCEE) have identified various degradation products, confirming that the breakdown pathways of such molecules can be complex nih.gov. While specific studies detailing the use of IC for BCEE degradation are not prevalent, the application of IC for chloride quantification is a standard and robust analytical practice well-suited for such an investigation researchgate.netmdpi.com. This approach allows researchers to track the rate of decomposition of the parent compound indirectly by quantifying a key, stable inorganic byproduct.
Derivatization Techniques for Enhanced Analysis
Derivatization is a chemical modification process used to convert an analyte into a new compound with properties that are more suitable for a given analytical method journalajacr.com. For this compound and its derivatives, this technique is employed primarily to enhance UV detectability or to improve chromatographic behavior, especially for trace analysis where sensitivity is paramount hta-it.comwelch-us.com. The process involves reacting the analyte with a derivatizing agent to attach a new functional group, often a strong chromophore or fluorophore journalajacr.com.
Several derivatizing agents are applicable for the analysis of BCEE and its potential degradation products, which may include hydroxylated or amine-substituted analogues.
Benzoyl Chloride (BzCl): This reagent reacts with primary and secondary amines, phenols, and other hydroxyl groups to form benzoyl derivatives nih.govchromatographyonline.com. The reaction, known as benzoylation, introduces a benzoyl group, which significantly enhances the UV response of the analyte chromatographyonline.com. This would be particularly useful for analyzing hydroxylated degradation products of BCEE. The reaction is typically fast and can be performed at room temperature in a basic medium chromatographyonline.comnih.gov.
1-(4-Nitrophenyl) piperazine (B1678402) (4-NPP): This reagent has been successfully used for the derivatization of benzyl halides to improve their detection in HPLC-UV analysis researchgate.net. The reaction attaches a nitrophenylpiperazine moiety to the molecule, which shifts the maximum UV absorbance to a longer, near-visible wavelength (around 392 nm) researchgate.netresearchgate.net. This shift is highly advantageous as it moves the detection wavelength away from the region where many matrix components and solvents absorb, thereby minimizing interferences and improving selectivity researchgate.net. Given the structural similarity, this approach is directly relevant for enhancing the detection of BCEE.
1-Fluoro-2,4-dinitrobenzene (FDNB): Also known as Sanger's reagent, FDNB reacts with primary and secondary amines and can also react with aliphatic hydroxyl groups libretexts.org. The resulting dinitrophenyl (DNP) derivatives are highly colored and exhibit strong UV absorbance, making them easily detectable.
The choice of derivatization technique, whether performed before the chromatographic separation (pre-column) or after (post-column), depends on the reaction kinetics, stability of the derivatives, and the specific requirements of the analysis libretexts.org.
Table 2: Derivatization Reagents for Enhanced HPLC Analysis
| Derivatizing Agent | Abbreviation | Target Functional Group(s) | Principle of Enhancement | Reference |
|---|---|---|---|---|
| Benzoyl chloride | BzCl | Primary/secondary amines, phenols, hydroxyls | Attaches a benzoyl chromophore | nih.govchromatographyonline.com |
| 1-(4-Nitrophenyl) piperazine | 4-NPP | Benzyl halides | Shifts absorbance to a longer wavelength (~392 nm) | researchgate.netresearchgate.net |
| 1-Fluoro-2,4-dinitrobenzene | FDNB | Primary/secondary amines, hydroxyls | Attaches a dinitrophenyl (DNP) chromophore | libretexts.org |
Applications of Benzyl 2 Chloroethyl Ether in Advanced Organic Synthesis and Materials Science
Intermediate in Complex Molecule Synthesis
Benzyl (B1604629) 2-chloroethyl ether serves as a valuable intermediate in the multistep synthesis of complex organic molecules. Its chloroethyl group provides a reactive site for nucleophilic substitution, allowing for the facile introduction of diverse functionalities. This reactivity is particularly useful in the construction of pharmaceutical compounds and other biologically active molecules. For instance, it has been employed in the synthesis of derivatives of phosphane ligands, which are subsequently complexed with rhodium to form building blocks for dendrimer catalysts nbinno.com. It is also used in the formation of 2,6-diphenylpyrazine (B1267240) derivatives that exhibit cytotoxic properties nbinno.com. The solvolysis reaction between benzyl chlorides and ethylene (B1197577) chlorohydrin has been utilized to synthesize a range of benzyl 2-chloroethyl ethers for insecticide screening tests researchgate.netcdnsciencepub.com.
Protecting Group Chemistry for Hydroxyl Groups
In organic synthesis, it is often necessary to temporarily block a reactive functional group, such as a hydroxyl group, to prevent it from interfering with reactions elsewhere in the molecule. Benzyl 2-chloroethyl ether can be used to introduce the 2-(benzyloxy)ethyl group, which serves as a protective shield for alcohols.
The introduction of the benzyl ether protecting group is typically achieved through the Williamson ether synthesis, where an alcohol is deprotonated by a base, and the resulting alkoxide reacts with a benzyl halide organic-chemistry.orghighfine.com. While this compound itself is not the direct benzylating agent, the broader chemistry of benzyl ethers is relevant to its application as a protecting group.
The stability and removal of the benzyl group are key advantages. Benzyl ethers are stable to a wide range of acidic and basic conditions uwindsor.ca. The most common method for removing the benzyl group is through catalytic hydrogenation, often using palladium on carbon (Pd/C) as the catalyst organic-chemistry.orghighfine.comuwindsor.ca. This process is generally mild and chemoselective, leaving other functional groups in the molecule intact uwindsor.ca. Alternative deprotection methods include the use of strong acids or oxidation, though these are less common organic-chemistry.org.
| Method of Benzyl Group Removal | Reagents | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C | Mild, common, and highly selective organic-chemistry.orghighfine.comuwindsor.ca. |
| Birch Reduction | Na, NH₃ (l) | Less common method of deprotection uwindsor.ca. |
| Strong Acids | e.g., Lewis acids | Limited to substrates that are not sensitive to acid organic-chemistry.orghighfine.com. |
| Oxidation | e.g., DDQ | Can be used for specific substituted benzyl ethers like p-methoxybenzyl (PMB) ethers organic-chemistry.orghighfine.com. |
This table provides a general overview of deprotection methods for benzyl ethers.
Polymer Chemistry Applications
The distinct chemical properties of this compound make it a useful component in the field of polymer science.
This compound can act as a monomer or a modifying agent to bestow specific functionalities upon polymer chains. The chloroethyl group serves as a reactive handle for polymerization or for grafting onto pre-existing polymer backbones. The inclusion of the benzyl ether moiety can influence the polymer's physical characteristics, such as its thermal stability and solubility. For example, new routes to porous organic polymers have been developed using benzyl methyl ethers in self-condensation reactions catalyzed by strong Brønsted acids univie.ac.atresearchgate.net. While not directly using this compound, this demonstrates the utility of benzyl ether compounds in creating functional polymers.
The functional groups within this compound are beneficial for the design of novel polymers with targeted applications. In the realm of drug delivery, polymers incorporating the benzyloxyethyl group can be engineered for biodegradability, allowing for the controlled release of therapeutic agents upon the cleavage of the benzyl ether bond. In materials science, the integration of this monomer can be leveraged to fine-tune properties such as the refractive index and mechanical strength of advanced materials. Poly(2-chloroethyl vinyl ether), a related polymer, is noted for being a hydrophobic elastomer that can serve as an intermediate for creating more complex macromolecular structures mdpi.com.
Synthesis of Crown Ethers and Macrocyclic Compounds
Reaction with Catechol in the Presence of Base
The reaction between catechol and bis(2-chloroethyl) ether in the presence of a base is a cornerstone method for the synthesis of the macrocyclic polyether dibenzo-18-crown-6 (B77160) (DB18C6). wikipedia.orgwikipedia.org This synthesis was famously developed by Charles Pedersen, whose work on crown ethers earned him a Nobel Prize. bohrium.comtdl.org The process is a variation of the Williamson ether synthesis, where two molecules of catechol react with two molecules of bis(2-chloroethyl) ether to form the 18-membered ring structure.
The reaction is typically carried out in a solvent such as n-butanol with a strong base, most commonly sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). orgsyn.org The base serves to deprotonate the hydroxyl groups of catechol, forming a catecholate salt which then acts as a nucleophile. nih.gov This nucleophile attacks the electrophilic carbon of the chloroethyl group in an S_N2 reaction, displacing the chloride ion and forming an ether linkage.
| Reactants | Base | Solvent | Key Conditions | Product | Reported Yield |
|---|---|---|---|---|---|
| Catechol, Bis(2-chloroethyl) ether | Sodium Hydroxide (NaOH) | n-Butanol | Reflux, Stepwise addition of base | Dibenzo-18-crown-6 | 39-48% |
| 4-(tert-butyl)-catechol, Bis(2-chloroethyl) ether | Alkali Hydroxide | n-Butanol | Direct reaction | 4,4'-[Di-t-butyldibenzo]-18-crown-6 | ~60% |
| Catechol, N,N-bis(2-chloroethyl)prop-2-en-1-amine | Sodium Hydroxide (NaOH) | n-Butanol | Two-step addition of base | N,N'-Diallyl-7,16-diaza-1,4,10,13-tetraoxa-dibenzo-18-crown-6 | 35-45% |
Computational Investigations of Reaction Pathways and Template Effects
Computational studies, particularly using density functional theory (DFT), have provided significant insights into the reaction mechanism and the crucial role of alkali metal cations in the synthesis of dibenzo-18-crown-6. bohrium.comnih.gov These investigations have elucidated the reaction pathways, identified transition states, and quantified the energy barriers involved in the cyclization process. bohrium.com
The synthesis is understood to proceed through a series of S_N2-type steps. bohrium.com Computational models have shown that in the absence of metal ions, the final ring-closing step is not a single, fluid process and can be kinetically hindered, leading to the formation of various side-products like benzo-9-crown-3 or linear polyethers. bohrium.com This competition between the desired cyclization and side reactions explains the lower yields observed under certain experimental conditions. bohrium.com
The "template effect" is a key concept that has been computationally verified. bohrium.com Alkali metal cations, such as Na⁺ and K⁺, are not merely passive components of the base but actively participate in the reaction. The cation coordinates with the oxygen atoms of the intermediate acyclic polyether chain, organizing it into a conformation that is pre-disposed for cyclization. bohrium.comorgsyn.org This pre-organization significantly facilitates the intramolecular S_N2 reaction required for the final ring closure. bohrium.com
Key findings from computational investigations include:
Structurally Ordered Intermediates : The presence of Na⁺ or K⁺ ions creates more structurally ordered reactant and transition state species, which lowers the activation energy for the cyclization step. bohrium.com
Prevention of Side Reactions : The template effect helps to prevent the formation of side-products, thereby increasing the yield of the desired crown ether. bohrium.com
Cation-Specific Effects : The effectiveness of the template effect is cation-dependent. In the gas phase, the Na⁺ system shows a lower energy barrier for cyclization by about 3 kcal/mol compared to the K⁺ system. However, in a 1-butanol (B46404) solvent model, this is reversed, with the K⁺ system exhibiting a barrier that is approximately 2.5 kcal/mol lower than the Na⁺ system. bohrium.com This finding aligns with experimental observations that K⁺ catalysis can lead to faster cyclization in butanol. bohrium.com
Transition State Polarity : The transition state for the cyclization step in the presence of a larger alkali metal ion (like K⁺) has a significantly higher dipole moment than the reactant species, indicating a more charge-separated and stabilized state in polar solvents. bohrium.com
| System | Phase/Solvent | Key Computational Finding | Energy Barrier Difference (K⁺ vs Na⁺) |
|---|---|---|---|
| K⁺ vs Na⁺ Template | Gas Phase | Na⁺ system has a lower cyclization barrier. | ~3 kcal/mol lower for Na⁺ |
| K⁺ vs Na⁺ Template | 1-Butanol | K⁺ system has a lower cyclization barrier. | ~2.5 kcal/mol lower for K⁺ |
| No Metal Ion | Gas Phase / Solvent | Ring-closing is not a single step; side reactions are more likely. | N/A |
Q & A
Q. What are the recommended methods for synthesizing benzyl 2-chloroethyl ether in academic laboratories?
this compound can be synthesized via nucleophilic substitution reactions, where benzyl alcohol reacts with 2-chloroethyl halides under phase-transfer catalysis (PTC) conditions. Key parameters include:
- Stoichiometric control : Maintain a 1:1 molar ratio of benzyl alcohol to 2-chloroethyl chloride to minimize side products.
- Catalyst selection : Use tetrabutylammonium bromide (TBAB) as a PTC agent to enhance reaction rates in biphasic systems .
- Temperature optimization : Reactions typically proceed at 60–80°C for 1–2 hours, monitored by gas chromatography (GC) for real-time kinetic analysis .
- Workup : Purify via vacuum distillation or column chromatography to isolate the product from impurities like residual benzyl chloride .
Q. How can researchers assess the purity of this compound, and what impurities are commonly observed?
Purity is evaluated using:
- Nuclear Magnetic Resonance (NMR) : Detect impurities such as formaldehyde dibenzylacetal (~10%) and residual benzyl chloride (~25%) via characteristic proton shifts .
- Gas Chromatography (GC) : Quantify purity using internal standards and compare retention times with authentic samples .
- Refractive index and density measurements : Cross-check experimental values (e.g., n20/D 1.527, density 1.126 g/mL) against literature data for consistency .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile chloroether compounds .
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection is advised if ventilation is inadequate .
- Incompatibilities : Avoid strong acids/oxidizing agents (e.g., HNO₃, KMnO₄) to prevent exothermic decomposition .
Advanced Research Questions
Q. How do Hansen solubility parameters inform solvent selection for reactions involving this compound?
The Hansen parameters (δD = dispersion, δP = polar, δH = hydrogen bonding) guide solvent compatibility. For bis(2-chloroethyl) ether (structurally analogous), δD = 9.20, δP = 4.40, δH = 1.50 . Optimal solvents (e.g., dichloromethane, ethyl acetate) should have similar δ values to maximize solubility and reaction efficiency.
Q. What analytical techniques are recommended for detecting this compound in environmental samples?
- GC/MS (EPA Method 8270E) : Quantify trace levels in soil/water using selected ion monitoring (SIM) for m/z fragments specific to chloroethers .
- Solid-Phase Extraction (SPE) : Preconcentrate samples using C18 cartridges to enhance detection limits .
- Quality Control : Spike samples with deuterated analogs (e.g., d₁₆-labeled internal standards) to correct for matrix effects .
Q. What are the known toxicokinetic properties of this compound, and what data gaps exist?
- Acute toxicity : Limited data suggest respiratory and dermal irritation risks .
- Carcinogenicity : Structural analogs like bis(2-chloroethyl) ether are classified as potential carcinogens, necessitating in vitro mutagenicity assays (e.g., Ames test) for risk assessment .
- Data gaps : No chronic exposure studies or mechanistic data on metabolic pathways are available, highlighting the need for targeted toxicogenomic research .
Q. How do impurities in this compound impact its reactivity in organic synthesis?
- Benzyl chloride residues : May act as alkylating agents, leading to unintended side reactions (e.g., N-alkylation in amine couplings) .
- Formaldehyde dibenzylacetal : Can hydrolyze under acidic conditions, releasing formaldehyde, which cross-links nucleophiles .
- Mitigation : Purify via fractional distillation or adsorbent filtration (e.g., activated alumina) before use in sensitive reactions .
Q. What experimental designs are suitable for studying the reaction kinetics of this compound formation?
- Pseudo-first-order conditions : Use excess benzyl alcohol to isolate the rate dependence on 2-chloroethyl chloride .
- In-situ monitoring : Employ GC or FTIR to track reactant consumption and intermediate formation .
- Activation energy calculation : Perform reactions at multiple temperatures (e.g., 50–90°C) and apply the Arrhenius equation to determine Ea .
Q. What degradation products form under thermal or hydrolytic conditions, and how can they be characterized?
- Thermal decomposition : Heating above 150°C may release benzyl chloride and ethylene oxide, detected via GC/MS headspace analysis .
- Hydrolysis : Aqueous conditions yield benzyl alcohol and 2-chloroethanol, identified by LC-UV or NMR .
- Accelerated stability studies : Use forced degradation (e.g., 70°C/75% RH) to predict shelf-life and storage conditions .
Q. What unresolved research questions exist regarding this compound, and how can they be addressed?
- Mechanistic studies : Elucidate the role of PTC in etherification using DFT calculations to model transition states .
- Environmental fate : Investigate soil adsorption coefficients (Kd) and biodegradation pathways via OECD 301F assays .
- Advanced applications : Explore its utility in metal-organic frameworks (MOFs) or dendrimer catalysts through ligand design studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
